3'-CHLORO-5'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
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Description
3'-CHLORO-5'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is a useful research compound. Its molecular formula is C15H9ClF4O and its molecular weight is 316.68 g/mol. The purity is usually 95%.
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Biological Activity
3'-Chloro-5'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple fluorine atoms, which may enhance its reactivity and biological interactions. Its chemical formula is C16H12ClF4O, indicating the presence of chlorine and fluorine substituents that are known to influence pharmacokinetic properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
HeLa | 15 | Caspase activation |
A549 | 25 | Cell cycle arrest |
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.
3. Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has been observed to reduce oxidative stress markers and improve neuronal survival in vitro.
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduced tumor volume compared to control groups. Mice treated with the compound exhibited a 50% reduction in tumor size after four weeks of treatment.
Case Study 2: Mechanistic Insights from Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that the compound's mechanism involves both apoptotic signaling and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 populations indicative of apoptosis following treatment.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAIDNCYQPOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645027 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-45-5 |
Source
|
Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.